molecular formula C18H20ClN7 B6471913 5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640885-41-0

5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

カタログ番号: B6471913
CAS番号: 2640885-41-0
分子量: 369.8 g/mol
InChIキー: LWSXXHKQXDBAHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridine core substituted with a chlorine atom at position 5, a carbonitrile group at position 3, and a piperazine moiety at position 5. The piperazine is further linked to a pyrimidine ring bearing a pyrrolidine group. The pyrrolidine-pyrimidine-piperazine motif likely enhances binding affinity and selectivity toward kinase domains.

特性

IUPAC Name

5-chloro-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7/c19-15-9-14(11-20)12-21-18(15)26-7-5-25(6-8-26)17-10-16(22-13-23-17)24-3-1-2-4-24/h9-10,12-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSXXHKQXDBAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C19H22ClN7
Molecular Weight: 383.9 g/mol
CAS Number: 931395-73-2

The compound's structure suggests that it may interact with various biological targets, primarily through inhibition of specific kinases involved in cell signaling pathways. Kinases are critical in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that pyridine and pyrimidine derivatives exhibit notable antimicrobial properties. The presence of the pyridine nucleus in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity of Pyridine Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus56 μg/mL
Compound BEscherichia coli55 μg/mL
5-Chloro...TBDTBD

Antiviral Activity

The compound's structural features may also contribute to antiviral activity. Pyrimidine derivatives have been documented for their efficacy against various viruses, including those responsible for respiratory infections. The ability to inhibit viral replication could be linked to the compound's interaction with viral proteins or host cell receptors.

Antitumor Activity

Emerging studies suggest that compounds similar to 5-chloro derivatives can act as inhibitors of tumor growth by targeting specific kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells.

Case Study:
In a study examining the effects of pyridine-based compounds on cancer cells, researchers found that certain derivatives significantly inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The specific mechanisms by which 5-chloro derivatives exert these effects remain a subject of ongoing research.

Safety and Toxicology

While the compound shows promise in various biological activities, its safety profile must be thoroughly evaluated. Preliminary studies should assess cytotoxicity and potential side effects in vitro before advancing to animal models or clinical trials.

類似化合物との比較

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Source
Target Compound Pyridine Chlorine, carbonitrile, pyrrolidinyl-pyrimidine ~409 (estimated) Kinase inhibition (predicted) -
5-Chloro-6-(4-[4-chlorobenzyl]piperazin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine (10b) Pyridine Sulfonamido, 4-chlorobenzyl ~464 Kinase modulation (inferred)
2-Chloro-4-[[4-(4-methylpiperazin-1-yl)-2-oxo-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Pyridine-Quinoline Carbonitrile, methylpiperazine ~463 Kinase/DNA interaction
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Phenoxypropyl-piperazine ~425 Anti-bacterial/anti-viral
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano-pyridine Morpholine-pyrimidine, carbonitrile 421.5 Kinase inhibition (predicted)

Key Research Findings

  • Carbonitrile vs. Sulfonamido : Carbonitrile’s electron-withdrawing nature may enhance binding to kinase ATP pockets, whereas sulfonamido groups improve solubility but reduce target affinity .
  • Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller size and lower polarity may favor membrane permeability, while morpholine’s oxygen enhances solubility but could reduce CNS penetration .
  • Heterocyclic Cores : Pyridine derivatives generally exhibit better kinase inhibition profiles compared to pyridazines, which are more common in anti-infective applications .

準備方法

Piperazine Installation via Dichloropyrimidine Functionalization

4,6-Dichloro-2-methylpyrimidine reacts with piperazine derivatives under mild conditions. For example, 2-(piperazin-1-yl)ethanol and 4,6-dichloro-2-methylpyrimidine in dichloromethane at 30°C yield 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% efficiency. Key parameters include:

SolventBaseTemperatureYieldSource
DichloromethaneTriethylamine30°C89.8%
1,4-DioxaneDIPEAReflux83%

The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the piperazine displaces one chloride. The remaining chloro group at position 6 is later substituted with pyrrolidine.

Pyridine-Carbonitrile Coupling

The final step involves coupling the pyrimidine-piperazine-pyrrolidine intermediate with a halogenated pyridine-carbonitrile. This typically employs transition metal catalysis.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling links the piperazine nitrogen to 5-chloro-6-iodopyridine-3-carbonitrile. For example:

Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 16 hours

  • Yield: ~75% (based on analogous reactions)

Alternative Pathways and Comparative Analysis

One-Pot Sequential Substitution

A streamlined approach combines piperazine and pyrrolidine substitutions in a single pot. For instance, 4,6-dichloropyrimidine reacts first with piperazine (30°C, 2 hours), followed by pyrrolidine addition (80°C, 6 hours). This method reduces purification steps but risks side reactions (e.g., over-alkylation).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the pyrrolidine substitution step, improving yields to 88% in model systems.

Characterization and Quality Control

Final compounds are validated via:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrimidine C-H at δ 6.06 ppm).

  • HPLC Purity : ≥97.5% in optimized routes.

  • Mass Spectrometry : ESI-MS matches theoretical [M+H]⁺.

Q & A

Q. What are the key synthetic routes and optimization strategies for 5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile?

The synthesis typically involves multi-step reactions, including:

  • Piperazine-pyrrolidine coupling : Reacting 6-(pyrrolidin-1-yl)pyrimidin-4-yl derivatives with piperazine under controlled conditions (e.g., DMF as solvent, 80–100°C) to form the piperazine linkage.
  • Pyridine functionalization : Introducing the chloro and carbonitrile groups via nucleophilic substitution or palladium-catalyzed cyanation. Optimization requires adjusting catalysts (e.g., Pd(PPh₃)₄ for cyanation), solvent polarity, and reaction time to achieve yields >70% and purity >95%. Analytical validation via HPLC and NMR is critical at each step .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine/pyrrolidine ring conformations. For example, coupling constants in ¹H NMR can distinguish axial/equatorial proton orientations in the piperazine ring.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Cross-referencing these methods minimizes structural misassignment .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC₅₀ values).
  • Solubility and logP measurements : Shake-flask method with HPLC quantification to guide formulation studies. These assays provide a baseline for therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities with kinase targets?

Contradictions may arise from:

  • Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ionic strength, which affect ligand-protein interactions.
  • Target conformation : Use cryo-EM or X-ray crystallography to verify if the kinase is in an active/inactive state during assays.
  • Data normalization : Apply statistical tools (e.g., Z-factor) to account for plate-to-plate variability. Cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) improves reliability .

Q. What computational strategies predict this compound’s binding modes and off-target risks?

  • Molecular docking (AutoDock Vina) : Screen against kinase homology models to prioritize high-affinity targets.
  • Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding pocket residency.
  • Pharmacophore modeling (MOE) : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) to guide analog design. These methods reduce experimental workload and highlight potential toxicity risks (e.g., hERG channel binding) .

Q. How can analogs be designed to improve aqueous solubility without compromising target affinity?

  • Substituent modification : Replace the pyrrolidine ring with morpholine (increases polarity) or introduce sulfonate groups.
  • Prodrug strategies : Link the carbonitrile group to phosphate esters for enhanced dissolution.
  • Co-crystallization studies : Identify hydration sites in the crystal lattice to inform salt formation (e.g., hydrochloride salts). Structural analogs in (e.g., 4-(4-cyanopyridin-2-yloxy)methylpiperidine) demonstrate improved solubility while retaining antimicrobial activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。